2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide
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Overview
Description
2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide is an organic compound known for its unique chemical structure and properties It is a derivative of acetanilide, featuring an acetyl group attached to a methoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide typically involves the acetylation of 4-methoxyaniline followed by a series of reactions to introduce the dimethylacetamide group. One common method involves the reaction of 4-methoxyaniline with acetic anhydride to form N-acetyl-4-methoxyaniline. This intermediate is then reacted with dimethylacetamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetyl group.
Scientific Research Applications
2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and heterocycles.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-acetyl-4-methoxyaniline: A precursor in the synthesis of 2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide.
4-methoxyaniline: Another precursor used in the synthesis process.
N,N-dimethylacetamide: A related compound with similar structural features.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
92033-46-0 |
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Molecular Formula |
C13H18N2O3 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
2-(N-acetyl-4-methoxyanilino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C13H18N2O3/c1-10(16)15(9-13(17)14(2)3)11-5-7-12(18-4)8-6-11/h5-8H,9H2,1-4H3 |
InChI Key |
SCKUYTKTZVTWPN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(CC(=O)N(C)C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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